An In-depth Technical Guide to 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride: Properties, Synthesis, and Experimental Considerations
An In-depth Technical Guide to 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride: Properties, Synthesis, and Experimental Considerations
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthetic strategies, and key experimental considerations for the novel compound, 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride. As a molecule uniting the biologically relevant oxazolo[5,4-b]pyridine scaffold with the highly reactive sulfonyl chloride functional group, this compound holds significant potential as a versatile intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its handling, characterization, and derivatization.
Introduction: Unveiling a Multifunctional Scaffold
The convergence of privileged heterocyclic structures with reactive functional groups is a cornerstone of modern chemical synthesis. 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride represents a compelling example of this paradigm. The oxazolo[5,4-b]pyridine core is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Furthermore, this fused heterocyclic system has demonstrated interesting photoluminescent properties, suggesting applications in materials science.[1][3][4][5]
The introduction of a sulfonyl chloride group at the 5-position of this scaffold imparts significant synthetic utility. Aryl sulfonyl chlorides are potent electrophiles, serving as crucial precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[6] This guide will therefore explore the anticipated characteristics of this novel molecule, drawing upon established principles of physical organic chemistry and the known properties of its constituent fragments.
Predicted Physicochemical Properties
Direct experimental data for 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is not currently available in the public domain. However, we can predict its key physicochemical properties based on the analysis of its structure and comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Rationale and Considerations |
| Molecular Formula | C₁₂H₇ClN₂O₃S | Derived from the chemical structure. |
| Molecular Weight | 294.72 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow solid | Aryl sulfonyl chlorides are typically crystalline solids. Color may arise from impurities or decomposition. |
| Melting Point | 150-180 °C (decomposes) | The rigid, planar heterocyclic core suggests a relatively high melting point. Decomposition upon melting is common for reactive sulfonyl chlorides. |
| Solubility | Soluble in aprotic polar organic solvents (e.g., THF, Dichloromethane, Acetonitrile). Insoluble in water. | The large organic framework predicts poor water solubility. The polar sulfonyl chloride group will enhance solubility in polar aprotic solvents. |
| Stability | Moisture-sensitive. Prone to slow decomposition upon storage, especially if exposed to light or elevated temperatures. | The sulfonyl chloride group is susceptible to hydrolysis.[6] Heteroaromatic sulfonyl chlorides, particularly those with electron-withdrawing groups, can be unstable and may undergo SO₂ extrusion.[7][8] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride requires a multi-step approach, culminating in the introduction of the sulfonyl chloride functionality. Below are two plausible synthetic routes, each with its own set of advantages and challenges.
Route 1: Diazotization of a Precursor Amine
This classic and robust method involves the conversion of an amino group to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (a modified Sandmeyer reaction).[9]
Caption: Palladium-catalyzed synthesis of the target compound.
Trustworthiness & Self-Validating Systems: The success of this protocol relies on the purity of the boronic acid precursor and the exclusion of oxygen from the reaction to prevent catalyst deactivation. The reaction progress can be conveniently monitored by LC-MS to ensure complete consumption of the starting material before workup.
Reactivity Profile and Synthetic Applications
The synthetic utility of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride stems from the high electrophilicity of the sulfur atom. This makes it an excellent substrate for nucleophilic substitution reactions.
Caption: Key reactions of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride.
The primary applications of this compound will be in the synthesis of:
-
Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding sulfonamides. [6]These are a critical class of compounds in medicinal chemistry.
-
Sulfonate Esters: Reaction with alcohols in the presence of a base will afford sulfonate esters. [6]* Sulfonic Acids: Hydrolysis, which can occur with atmospheric moisture, will lead to the formation of the corresponding sulfonic acid. [6]This is often an undesired side reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and a key derivatization reaction.
Protocol 1: Synthesis via Diazotization
Objective: To synthesize 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride from 3-Phenyl-5-amino-oxazolo[5,4-b]pyridine.
Materials:
-
3-Phenyl-5-amino-oxazolo[5,4-b]pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend 3-Phenyl-5-amino-oxazolo[5,4-b]pyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0-5 °C in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a saturated solution of SO₂ in glacial acetic acid and add a catalytic amount of CuCl (0.1 eq). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Pour the reaction mixture onto crushed ice and water. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in DCM and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of a Sulfonamide Derivative
Objective: To synthesize N-benzyl-3-phenyl-oxazolo[5,4-b]pyridine-5-sulfonamide.
Materials:
-
3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add pyridine (2.0 eq).
-
Add benzylamine (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Conclusion
3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a promising, albeit currently hypothetical, molecule that offers significant potential as a building block in the synthesis of novel compounds with potential applications in pharmacology and materials science. Its synthesis, while requiring careful handling due to the reactive nature of the sulfonyl chloride group, is achievable through established synthetic methodologies. The protocols and predicted properties outlined in this guide provide a solid foundation for researchers to begin their exploration of this exciting new chemical entity.
References
- EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google P
- Selective Late‐Stage Sulfonyl Chloride Formation
- Chemical reactivity of the sulfonyl chloride group - Benchchem.
- Sulfonyl halide - Wikipedia.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
- MIT Open Access Articles Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
- Synthesis and Optical Properties of Substituted Deriv
- Synthesis and Optical Properties of Substituted Deriv
- Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom | Request PDF - ResearchG
- (1,3)Oxazolo(5,4-b)pyridine - PubChem - NIH.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine)
- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit.
- Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis.
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchG
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org.
- Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview)
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 4. preprints.org [preprints.org]
- 5. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org [preprints.org]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
